2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Description

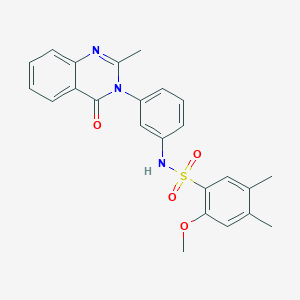

The compound 2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide features a benzenesulfonamide core substituted with methoxy (OCH₃) and two methyl (CH₃) groups at positions 2, 4, and 5, respectively. The sulfonamide group is linked to a phenyl ring that is further conjugated to a 2-methyl-4-oxoquinazolin-3(4H)-yl moiety. This quinazolinone scaffold is a recognized pharmacophore in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c1-15-12-22(31-4)23(13-16(15)2)32(29,30)26-18-8-7-9-19(14-18)27-17(3)25-21-11-6-5-10-20(21)24(27)28/h5-14,26H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROBABMBXZJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions

Synthesis of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride: : This precursor can be prepared by sulfonylating 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid, followed by purification.

Preparation of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine: : This compound can be synthesized through a sequence involving nitration, reduction, and cyclization of appropriately substituted anilines and benzoic acid derivatives.

Formation of the target compound: : Combining 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine under basic conditions yields the final product.

Industrial production methods: : Scaled-up production would involve optimizing the above synthetic route for yield, purity, and cost-efficiency, often utilizing automated and continuous flow reactors to maintain consistent conditions.

Chemical Reactions Analysis

Types of reactions

Oxidation: : The presence of methoxy and methyl groups on the aromatic rings allows for potential oxidative transformations using reagents like potassium permanganate or chromic acid.

Reduction: : The quinazolinone moiety might be reduced under hydrogenation conditions.

Substitution: : The sulfonamide and methoxy groups can act as leaving groups in nucleophilic substitution reactions under suitable conditions.

Common reagents and conditions

Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Halogenated reagents in the presence of strong bases or acids.

Major products formed

Oxidation: : Formation of carboxylic acids from methyl groups.

Reduction: : Formation of alcohols or amines from the corresponding carbonyl or nitro groups.

Substitution: : Varied depending on the substituents involved but could result in a range of functionalized aromatics.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has applications in various research domains:

Chemistry: : Used as a building block in organic synthesis, especially in creating complex, multi-functional molecules.

Biology: : Could serve as a probe or reagent in studying biochemical pathways.

Medicine: : Potential pharmaceutical applications owing to its structural similarities with bioactive molecules.

Industry: : Potential use in materials science for developing novel polymers or advanced materials.

Mechanism of Action

The precise mechanism of action would depend on the specific application. Generally, it could interact with biological molecules via:

Molecular targets: : Proteins, enzymes, or nucleic acids.

Pathways involved: : Could modulate biochemical pathways by acting as an inhibitor or activator.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Moieties

Compound A : 2,5-Dichloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS: 899980-63-3)

- Key Differences :

- Substituents on the benzenesulfonamide ring: Cl (positions 2,5) and F (position 2 of the phenyl linker) vs. OCH₃ and CH₃ groups in the target compound.

- Molecular Weight: 478.3 g/mol vs. ~464.5 g/mol (estimated for the target compound).

- Increased lipophilicity in Compound A due to halogens could affect membrane permeability and metabolic stability .

Compound B : N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (Hypothetical)

- Key Differences :

- Lacks the methoxy and dimethyl substituents on the benzenesulfonamide ring.

- Implications: Reduced steric bulk may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites in kinases).

Sulfonamide Derivatives with Heterocyclic Substitutions

Compound C : 4-Amino-N-(4,5-dimethyl-2-oxazolyl)benzenesulfonamide

- Key Differences: Replaces the quinazolinone-phenyl group with a 4,5-dimethyloxazole ring.

- Implications: The oxazole ring is a smaller, more rigid heterocycle, which may limit interactions with deep hydrophobic pockets in target proteins. The amino group (NH₂) at position 4 of the benzenesulfonamide could participate in hydrogen bonding, a feature absent in the methoxy/dimethyl-substituted target compound .

Compound D : S-Alkylated 1,2,4-Triazoles (e.g., [10–15] from )

- Key Differences: Features a 1,2,4-triazole-3-thione moiety instead of quinazolinone. Contains additional fluorine substituents (e.g., 2,4-difluorophenyl).

- Implications: The triazole-thione group introduces sulfur-based hydrogen bonding and redox activity, absent in the target compound.

Comparative Analysis Table

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy and methyl groups may enhance solubility compared to halogenated analogs like Compound A, but reduce binding affinity to targets requiring electron-deficient interactions .

- Heterocycle Impact: Quinazolinone-based compounds (target, Compound A) are more likely to target kinases, while triazole-thione derivatives (Compound D) show broader enzyme inhibition due to sulfur’s versatility .

- Steric Effects : The dimethyl substitution on the benzenesulfonamide in the target compound may hinder binding to compact active sites but improve selectivity for larger pockets .

Biological Activity

2-Methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a sulfonamide group, a quinazolinone moiety, and methoxy groups, which are known to contribute to various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structural features include:

- Sulfonamide Group : Known for its ability to inhibit enzymes.

- Quinazolinone Moiety : Associated with various pharmacological activities.

- Methoxy Groups : Enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety can inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition. The quinazolinone structure may interact with DNA or proteins, affecting their functionality. The methoxy groups improve the compound's solubility and facilitate its interaction with biological targets.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 4.69 µM to 156.47 µM against different bacterial strains .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of quinazolinone derivatives. For example, certain analogs have been shown to mitigate oxidative stress in cellular models, indicating a protective effect against oxidative damage .

Research Findings and Case Studies

A study focusing on structurally diverse quinazolines reported that compounds similar to the target molecule exhibited notable acetylcholinesterase (AChE) inhibitory activity, which is crucial for neuroprotective applications. The most active compound in this study showed a median lethal dose (LD50) of 300 mg/kg in acute toxicity tests, suggesting a favorable safety profile .

Q & A

Q. What synthetic strategies are commonly employed for constructing the quinazolinone-sulfonamide scaffold in this compound?

The core structure is synthesized via a multi-step approach:

- Quinazolinone formation : Condensation of 2-amino-4,5-dimethylbenzoic acid with thiourea derivatives under acidic conditions generates the 4-oxoquinazolin-3(4H)-yl moiety. This is followed by functionalization at the 3-position with a phenyl group .

- Sulfonamide coupling : The benzenesulfonamide group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link the quinazolinone and methoxy-dimethylbenzene components .

- Validation : Characterization relies on / NMR (e.g., δ 2.85 ppm for methyl groups in DMSO-d) and ESI-MS (e.g., [M−H] at m/z 360.0) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Chromatography : HPLC or UPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).

- Spectroscopy :

- NMR: Confirm methoxy (δ 3.7–3.9 ppm), methyl (δ 2.3–2.9 ppm), and sulfonamide protons (δ 7.5–7.6 ppm, exchangeable with DO) .

- IR: Detect carbonyl (C=O, ~1665 cm) and sulfonamide (S=O, ~1350–1150 cm) stretches.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Enzyme inhibition : Test against kinases or carbonic anhydrases using fluorometric or colorimetric assays (e.g., IC determination).

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range).

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO for pharmacokinetic profiling .

Advanced Research Questions

Q. How can contradictory data on its enzyme inhibition potency be resolved across studies?

- Assay standardization : Control variables like buffer pH (e.g., Tris vs. HEPES), temperature (25°C vs. 37°C), and enzyme isoform specificity.

- Structural analysis : Compare X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify binding mode variations caused by substituents (e.g., methoxy vs. methyl groups) .

- Statistical rigor : Use ANOVA or Bayesian modeling to assess reproducibility across replicates and laboratories .

Q. What experimental designs are optimal for studying its metabolic stability in vivo?

- Rodent models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%) and half-life (t).

- LC-MS/MS analysis : Quantify parent compound and metabolites in plasma (C, AUC) using MRM transitions .

- Cross-species comparison : Use liver microsomes from humans, rats, and mice to predict interspecies metabolic differences.

Q. How can computational methods enhance understanding of its structure-activity relationship (SAR)?

- QSAR modeling : Train models with descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors using datasets from analogs (e.g., sulfonamide-quinazolinone derivatives) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR or VEGFR2) to identify critical binding residues and guide synthetic modifications .

Methodological Considerations

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks | Interpretation |

|---|---|---|

| NMR (DMSO-d) | δ 2.85 (s, 6H), δ 7.56 (s, 2H) | Methyl groups and sulfonamide NH |

| NMR | δ 166.5 (C=O), δ 143.4 (aromatic C-S) | Quinazolinone carbonyl and sulfonamide bond |

| ESI-MS | m/z 360.0 [M−H] | Confirms molecular weight |

Q. Table 2. Recommended Assay Conditions for Enzyme Inhibition

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Buffer | 50 mM Tris-HCl, pH 7.8 | Mimics physiological conditions |

| Temperature | 37°C | Maintains enzyme stability/activity |

| Incubation Time | 30 min | Balances reaction completion and stability |

| Positive Control | Acetazolamide (CA inhibitor) | Validates assay performance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.